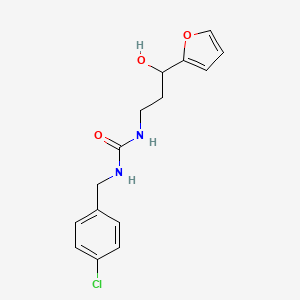

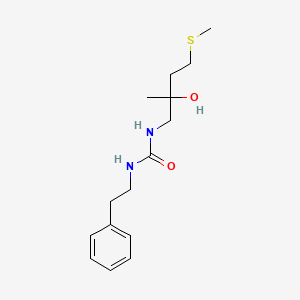

![molecular formula C6H9FN2O B2668935 [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol CAS No. 1427021-99-5](/img/structure/B2668935.png)

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The fluoroethyl group is a common substituent in organic chemistry, known for its ability to alter the physical and chemical properties of the molecule it’s attached to .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The fluoroethyl group can be introduced into the molecule through various methods, including nucleophilic substitution reactions .Chemical Reactions Analysis

Pyrazoles are known to participate in a variety of chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The presence of the fluoroethyl group could potentially influence these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the fluoroethyl group. Fluorine substitution can alter properties such as pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability .Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescent Properties

A novel series of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized, showcasing the utility of related pyrazole derivatives in creating fluorescent markers. These compounds, derived from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, demonstrated potential for applications in biochemical imaging and sensors due to their distinct fluorescent properties. The structural confirmation was achieved through various spectroscopic methods, and their optical properties were studied extensively, revealing insights into the behavior of these compounds under different conditions, including the effect of pH on their absorption properties in methanol-water solutions (Zheng et al., 2011).

Molecular Logic Devices

Pyrazolines, including derivatives similar to "[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol," have been utilized as core components in designing molecular logic devices. These devices operate on mechanisms such as photoinduced electron transfer (PET) and internal charge transfer (ICT), demonstrating the potential of pyrazolines in the development of advanced molecular electronics. The study highlighted the pH-dependent fluorescent behavior of these compounds, indicating their application in creating sensitive biological sensors and switches (ZammitRamon et al., 2015).

Antimicrobial and Anticancer Agents

Research on pyrazol-4-yl- and 2H-chromene-based substituted anilines derived from similar pyrazole compounds has shown significant antibacterial and antifungal activity. This underscores the therapeutic potential of such derivatives in developing new antimicrobial agents. Some compounds exhibited enhanced emissions, suggesting their utility as fluorescence probes in biological and medical imaging applications (Banoji et al., 2022).

Coordination Polymers and Magnetic Properties

The coordination of similar pyrazole derivatives with metal ions has led to the construction of one-dimensional coordination polymers exhibiting unique magnetic properties. These studies not only expand the understanding of the structural diversity achievable through such coordination but also open new avenues for the development of materials with tunable magnetic behaviors, potentially useful in information storage and quantum computing applications (Liu et al., 2009).

Methanol Detection in Alcoholic Beverages and Sanitizers

A notable application of pyrazole derivatives includes the fluorometric detection of trace methanol in ethanol/isopropanol media, crucial for identifying methanol contamination in alcoholic beverages and hand sanitizers. This innovative approach, utilizing alcohol-coordinated Al(III)-complexes with pyrazole units, highlights the significant potential of pyrazole derivatives in developing sensitive and selective chemical sensors for public health and safety monitoring (Roy et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[1-(2-fluoroethyl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,10H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYVEAGQXXNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CO)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

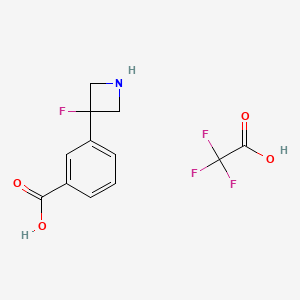

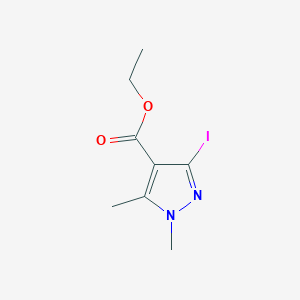

![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)

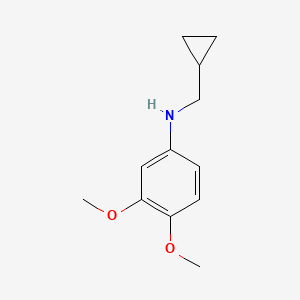

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)

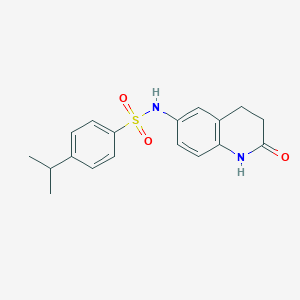

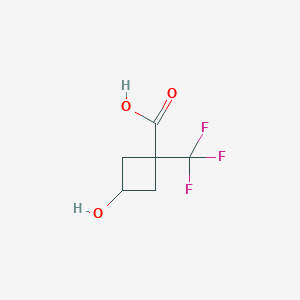

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)

![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)

![2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2668860.png)

![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2668871.png)